Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate

Conformational constraint Proline peptidomimetics Amide cis–trans isomerization

Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate (IUPAC: 1-O-tert-butyl 2-O-methyl (2S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate) is a protected, enantiopure 4-oxopyrrolidine building block. The molecule belongs to the class of N‑Boc‑protected proline derivatives and bears three key functional handles: a Boc‑protected amine, a methyl ester, and a ketone at the 4‑position flanked by gem‑dimethyl groups at C‑3.

Molecular Formula C13H21NO5
Molecular Weight 271.313
CAS No. 478698-30-5
Cat. No. B2639379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate
CAS478698-30-5
Molecular FormulaC13H21NO5
Molecular Weight271.313
Structural Identifiers
SMILESCC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C
InChIInChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8(15)13(4,5)9(14)10(16)18-6/h9H,7H2,1-6H3/t9-/m1/s1
InChIKeyYBHLDAHDAOFWGW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate (CAS 478698-30-5): Chiral Pyrrolidine Intermediate for Conformationally Constrained Inhibitor Synthesis


Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate (IUPAC: 1-O-tert-butyl 2-O-methyl (2S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate) is a protected, enantiopure 4-oxopyrrolidine building block [1]. The molecule belongs to the class of N‑Boc‑protected proline derivatives and bears three key functional handles: a Boc‑protected amine, a methyl ester, and a ketone at the 4‑position flanked by gem‑dimethyl groups at C‑3 . This substitution pattern restricts ring pucker and dictates reactivity at the ketone, making the compound a strategic entry point for the synthesis of 3,3‑dimethyl‑4,4‑difluoro‑ and 3,3‑dimethyl‑4‑amino‑proline analogs that serve as critical intermediates in antiviral drug discovery [2].

Why Generic 4‑Oxoproline Esters Cannot Replace Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate in Conformationally Demanding Syntheses


Substituting the target compound with the widely available N‑Boc‑4‑oxo‑L‑proline methyl ester (CAS 102195‑80‑2, lacking the C‑3 gem‑dimethyl groups) introduces profound differences in conformational pre‑organization and downstream reactivity. The 3,3‑dimethyl substituents slow amide cis–trans isomerisation approximately 7‑fold and abolish the γ‑turn conformation, changes that directly alter peptide backbone geometry when the fragment is incorporated [1]. Moreover, the steric shielding afforded by the gem‑dimethyl group steers fluorination at C‑4 toward the desired 4,4‑difluoro product, a critical transformation for manufacturing HIV protease inhibitor intermediates [2]. Generic 4‑oxoproline esters lack this steering effect, requiring lengthier synthetic detours to achieve comparable selectivity.

Quantitative Differentiation Evidence for Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate vs. Closest Analogs


Conformational Restriction: 7‑Fold Slower Prolyl Amide Isomerisation Versus Non‑Dimethyl Analogs

A foundational study of prolyl amide isomerisation rates demonstrated that a 3,3‑dimethyl‑substituted N‑acetylproline N′‑methylamide (compound 4) exhibits a cis‑to‑trans rate constant (kct) approximately 7‑fold lower than the corresponding non‑dimethyl analog (compound 1) in water at 25 °C [1]. The FT‑IR and X‑ray data confirmed that the 3,3‑dimethyl groups restrict the ψ dihedral angle and prevent γ‑turn formation [1]. Although the study was performed on N‑acetyl amide derivatives rather than the N‑Boc‑4‑oxo ester itself, the conformational effect originates from the 3,3‑dimethyl substitution on the pyrrolidine ring and is therefore class‑level transferable [1].

Conformational constraint Proline peptidomimetics Amide cis–trans isomerization

Documented Industrial‑Scale Fluorination to 4,4‑Difluoro‑3,3‑dimethyl Proline Intermediate for HIV Protease Inhibitors

According to process‑scale patent literature referenced by the Molaid database, Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate undergoes direct Deoxo‑Fluor‑mediated fluorination on silica gel to yield (2S)-4,4‑difluoro‑3,3‑dimethyl‑N‑Boc‑proline methyl ester (CAS 478698‑31‑6) [1]. The process was executed on a 7.5 kg scale, delivering the difluoro product with HPLC purity of 94–99% [1]. The corresponding transformation of the non‑dimethyl analog (N‑Boc‑4‑oxo‑L‑proline methyl ester) would afford a 4,4‑difluoro product lacking the critical 3,3‑dimethyl motif, which is essential for the biological activity of downstream HIV protease inhibitors [2]. No public data are available for the fluorination yield of the non‑dimethyl analog under identical conditions; however, the steric influence of the gem‑dimethyl group is widely recognized to suppress competing side reactions at C‑3 [2].

Fluorination HIV protease inhibitor intermediates Process chemistry

Patent‑Proven Application in HIV and HCV Protease Inhibitor Pharmacophores

The compound and its immediate downstream difluoro derivative are explicitly claimed or referenced in multiple patent families disclosing HIV protease inhibitors (Pfizer WO2005026114A1; Agouron US20040204591A1) and hepatitis C virus replication inhibitors (InterMune WO2012040242A1) [1]. In contrast, the non‑dimethyl N‑Boc‑4‑oxo‑L‑proline methyl ester appears in far fewer antiviral patent disclosures, primarily as a general intermediate rather than as a direct precursor to privileged 3,3‑dimethyl‑substituted pharmacophores . While this evidence is qualitative, it demonstrates that the 3,3‑dimethyl‑4‑oxo scaffold is preferentially selected by industrial medicinal chemistry programs that have evaluated alternative proline building blocks.

Antiviral drug discovery Protease inhibitors Pharmaceutical intermediates

Stereochemical Integrity: Defined (2S) Absolute Configuration Versus Racemic or Alternative Enantiomer Forms

The target compound is furnished as the single (2S) enantiomer (CAS 478698‑30‑5), whereas the racemic mixture is marketed under CAS 848444‑88‑2 . Commercial suppliers such as Bidepharm provide the (2S) enantiomer with a standard purity of ≥97% and batch‑specific QC data including NMR, HPLC, and GC . For procurement decisions, the availability of fully characterized (2S) material eliminates the cost and time associated with chiral resolution or asymmetric synthesis that would be required if starting from the racemic compound. No publicly available data compare the enantiomeric purity of the target compound against the racemate; however, the mere existence of a defined single‑enantiomer CAS entry with documented QC supports its selection for stereochemically sensitive applications.

Chiral building block Enantiopure synthesis Stereochemical quality

Ester‑Dependent Diastereoselectivity in 4‑Oxoproline Reductive Amination: tert‑Butyl Ester Groups Maximize cis‑Selectivity

A systematic study of the reductive amination of 4‑oxoproline derivatives with glycine esters reported that the ratio of 4‑cis‑ to 4‑trans‑glycinoproline diastereomers depends primarily on the structure of the ester group at the 2‑position [1]. Among the ester groups evaluated (methyl, benzyl, tert‑butyl), the tert‑butyl ester afforded both the highest overall amination yields and the greatest prevalence of the desired 4‑cis‑isomer [1]. The target compound bears a methyl ester, which would be expected to give different diastereoselectivity compared to the tert‑butyl ester. However, the key implication is that an informed selection of the ester type is critical for downstream diastereocontrol. For synthetic routes where the methyl ester is subsequently converted to a tert‑butyl ester before reductive amination, the target compound provides a convenient entry point with orthogonal Boc protection already in place. No head‑to‑head data are available comparing reductive amination directly on the target compound versus the non‑dimethyl analog.

Reductive amination Diastereoselectivity 4‑Oxoproline derivatives

Procurement‑Relevant Application Scenarios for Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate


Synthesis of 3,3‑Dimethyl‑4,4‑difluoro‑N‑Boc‑proline Methyl Ester for HIV Protease Inhibitor Programs

The target compound serves as the direct precursor for the multikilogram fluorination to (2S)-4,4‑difluoro‑3,3‑dimethyl‑N‑Boc‑proline methyl ester, a key intermediate for HIV protease inhibitors disclosed by Pfizer and Agouron [1]. The 4‑oxo group reacts cleanly with Deoxo‑Fluor under silica‑gel‑promoted conditions to afford the 4,4‑difluoro product with 94–99% HPLC purity at 7.5 kg scale [1]. This established process route eliminates the need for a separate chiral resolution step, as the (2S) stereochemistry is already set in the starting material [2].

Conformationally Constrained Peptidomimetic and Foldamer Design

The 3,3‑dimethyl substitution on the pyrrolidine ring imposes a 7‑fold reduction in prolyl amide isomerisation rate and restricts the ψ backbone dihedral angle, preventing γ‑turn formation [1]. This property is valuable for designing peptidomimetics where a defined, rigid backbone geometry is required. The compound provides a convenient protected entry point for introducing the 3,3‑dimethyl‑4‑oxoproline scaffold into peptide chains via standard amide coupling after ester deprotection [1].

Late‑Stage Diversification to 3‑Amino‑ and 3‑Hydroxypyrrolidine Libraries

The 4‑oxo group is a versatile handle for reductive amination or reduction, enabling conversion to 3‑aminopyrrolidones and 3‑hydroxypyrrolidones, two building block families highly valued in medicinal chemistry for diversity‑oriented synthesis [1]. The 3,3‑dimethyl groups provide steric shielding that can direct the stereochemical outcome of these transformations, as demonstrated by general methodology for 4,4‑disubstituted 3‑oxopyrrolidones [1].

Chiral Pool Approach to 3,3‑Dimethyl Proline Analogs for HCV NS3 Protease Inhibitors

Patents from InterMune (WO2012040242A1) describe substituted proline inhibitors of hepatitis C virus replication that incorporate the 3,3‑dimethylproline motif [1]. The target compound’s (2S) configuration, Boc protection, and methyl ester provide an ideal starting point for elaborating the proline ring with appropriate N‑ and C‑terminal substituents required by these pharmacophores [1].

Quote Request

Request a Quote for Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.